REACTION_CXSMILES
|
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])(C)(C)C.C([Mg]Br)C.[O:23]=O>C1COCC1>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[C:4]([OH:23])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=C(C21)C=CC=C3
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred like this for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
was again allowed to room temperature whereupon it
|
Type
|
STIRRING
|
Details
|
was stirred like this for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for a further 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
before carefully pouring
|
Type
|
CUSTOM
|
Details
|
onto crushed ice and acidifying to pH 3 with concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted
|
Type
|
ADDITION
|
Details
|
The organic extracts were then treated with 3M sodium hydroxide solution until pH 10
|
Type
|
CUSTOM
|
Details
|
The basic, aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in diethylether (150 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol:water (1:1) (250 ml)
|
Type
|
CUSTOM
|
Details
|
to give a buff
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2SC3=C(C21)C=CC=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |